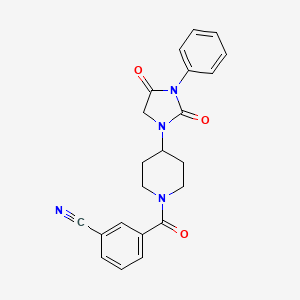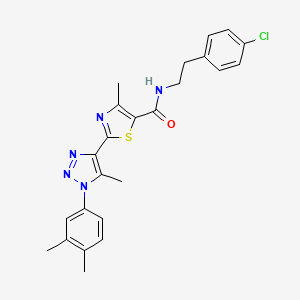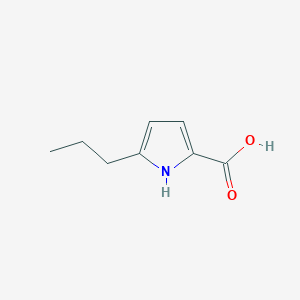![molecular formula C12H20N4O2 B2903618 Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate CAS No. 2309465-62-9](/img/structure/B2903618.png)
Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate, also known as TATD, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. TATD is a diazepine derivative that has a tetrahydropyrazolo ring system, making it a unique and promising molecule for drug discovery.
Mechanism of Action
The exact mechanism of action of Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate is not fully understood. However, it is believed to act on the GABAergic system, which is involved in regulating anxiety and seizures. This compound may enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity and reduced anxiety and seizures.
Biochemical and Physiological Effects:
This compound has been shown to have significant anticonvulsant and anxiolytic effects in animal models. It has also been shown to increase dopamine release in the brain, which may have implications for the treatment of Parkinson's disease. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate is its unique tetrahydropyrazolo ring system, which makes it a promising molecule for drug discovery. Additionally, this compound has shown significant anticonvulsant and anxiolytic effects in animal models, making it a potential treatment for these conditions. However, one limitation of this compound is its complex synthesis process, which may make it difficult to produce in large quantities.
Future Directions
There are several potential future directions for research on Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate. One area of interest is its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicinal chemistry. Finally, the synthesis process of this compound could be optimized to make it more efficient and cost-effective.
Synthesis Methods
The synthesis of Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate involves a multistep process that includes the reaction of tert-butyl 4-oxopiperidine-1-carboxylate with hydrazine hydrate, followed by the reaction with aminoguanidine hydrochloride, and finally, the reaction with acetic anhydride. The resulting product is this compound, which can be purified using column chromatography.
Scientific Research Applications
Tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have significant anticonvulsant and anxiolytic properties in animal models. Additionally, this compound has been investigated for its potential use as a treatment for Parkinson's disease, as it has been shown to increase dopamine release in the brain.
properties
IUPAC Name |
tert-butyl 7-amino-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)15-6-9(13)7-16-10(8-15)4-5-14-16/h4-5,9H,6-8,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIHOWQDWQYNKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CN2C(=CC=N2)C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chlorophenyl)-4-(1-isobutyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2903538.png)

![2-cyano-3-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B2903542.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-methylbutanamide](/img/structure/B2903545.png)


![N-(4-bromo-2-fluorophenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2903549.png)
![2-[4-amino-5-(3,4-dimethylphenyl)sulfonylpyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2903550.png)




